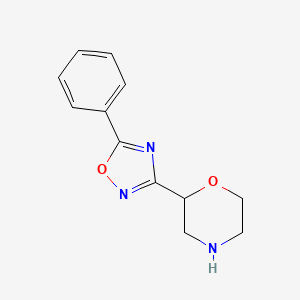
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine” is a chemical compound with the CAS Number: 1131568-60-9 . It has a molecular weight of 231.25 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine” can be represented by the InChI code: 1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10/h1-5,10,13H,6-8H2 .Physical And Chemical Properties Analysis
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of oxadiazole derivatives, including those incorporating morpholine rings, involves refluxing specific precursor compounds to yield products with potential biological activities. For instance, Mamatha S.V et al. (2019) synthesized a compound through refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction studies, showing significant anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).
Antimicrobial and Hemolytic Activities
The antimicrobial evaluation of oxadiazole derivatives reveals their activity against selected microbial species. Samreen Gul et al. (2017) reported that compounds with 1,3,4-oxadiazole structures displayed variable antimicrobial activity, highlighting their potential as antimicrobial agents (Samreen Gul et al., 2017).
Anti-Inflammatory Studies
Investigations into the anti-inflammatory properties of oxadiazole derivatives have been conducted. M. Somashekhar and R. Kotnal (2019) synthesized a series of derivatives and screened them for both in vitro and in vivo anti-inflammatory activity, demonstrating the compound's potential in developing novel anti-inflammatory agents (M. Somashekhar & R. Kotnal, 2019).
Electronic and Photophysical Behavior
The electronic and photophysical properties of oxadiazole derivatives are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. For example, the study by M. Leung et al. (2007) on the behavior of 2,2'-bis(1,3,4-oxadiazol-2-yl)biphenyls reveals their effectiveness as electron transport hosts in PHOLEDs, demonstrating the compounds' utility in optoelectronic devices (M. Leung et al., 2007).
QSAR-Analysis for Antioxidant Activity
The QSAR-analysis of oxadiazole derivatives has been employed to predict their antioxidant activities. This analytical approach facilitates the design of new compounds with enhanced antioxidant properties, indicating the significance of structural parameters in determining activity levels (І. Drapak et al., 2019).
Mecanismo De Acción
Target of Action
The compound 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a derivative of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities . It has also been reported to exhibit significant anti-cancer activity .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their therapeutic effects . For instance, they can inhibit the dopamine transporter DAT, which can lead to increased dopamine levels in the synaptic cleft, potentially leading to effects on mood and behavior .
Biochemical Pathways
Given its potential anti-cancer and anti-infective activities, it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and immune response .
Pharmacokinetics
The presence of the morpholine group in the molecule could potentially influence its solubility and permeability, which are key factors affecting bioavailability .
Result of Action
Given its potential anti-cancer and anti-infective activities, it can be inferred that it may induce cell death or inhibit cell proliferation in cancer cells or infectious agents .
Propiedades
IUPAC Name |
2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10/h1-5,10,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYTNNISFECNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

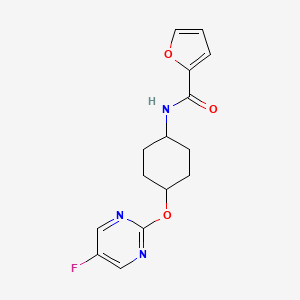


![3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2987670.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide](/img/structure/B2987672.png)
![N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2987674.png)
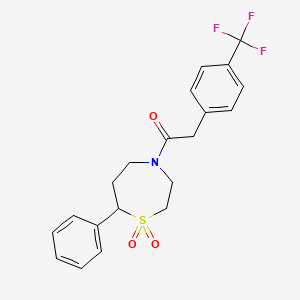
![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)
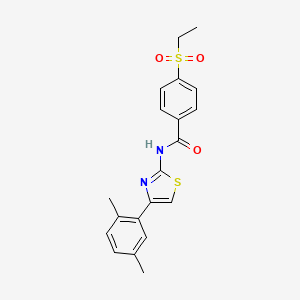
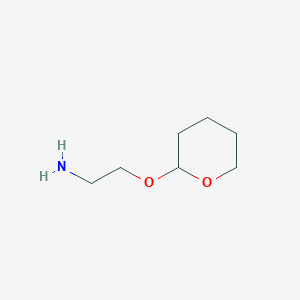
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2987681.png)
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)
